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Introduction

EGFR-IN-7, also known as ORIC-114, is an investigational, orally bioavailable, irreversible
small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human
Epidermal Growth Factor Receptor 2 (HER2).[1][2] It is designed to be a brain-penetrant agent
with high selectivity and potency, particularly against tumors harboring EGFR and HER2 exon
20 insertion mutations, as well as other atypical EGFR mutations.[3][4] These mutations are
known oncogenic drivers in various solid tumors, most notably in non-small cell lung cancer
(NSCLC), and are associated with a poor prognosis.[5][6] ORIC-114 is currently being
evaluated in a Phase 1/2 clinical trial (NCT05315700) for patients with advanced solid tumors
with these specific genetic alterations.[3][7]

Mechanism of Action

ORIC-114 functions as an ATP-competitive inhibitor, covalently binding to the cysteine residue
(C797) in the ATP-binding pocket of EGFR and HERZ2.[5] This irreversible binding blocks the
autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling
cascades that are crucial for tumor cell proliferation, survival, and metastasis.[2] The primary
signaling pathways attenuated by ORIC-114 are the RAS-RAF-MEK-ERK (MAPK) pathway,
which is central to cell proliferation, and the PI3BK-AKT-mTOR pathway, a major regulator of cell
survival and anti-apoptotic signals.[2] Its ability to cross the blood-brain barrier makes it a
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promising candidate for treating central nervous system (CNS) metastases, a common
complication in patients with EGFR-mutated NSCLC.[4]

Signaling and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental evaluation of ORIC-114, the
following diagrams are provided in DOT language.
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Caption: EGFR/HER?2 signaling pathways and the inhibitory action of ORIC-114.
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Caption: Preclinical to clinical evaluation workflow for ORIC-114.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15573182?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of ORIC-114 from
preclinical studies.

Table 1: In Vitro Cellular Potency (EC50, nM) of ORIC-114
Against Various EGFR Mutations

EGFR Mutation Representative ORIC-114 EC50 Comparator EC50
Class Mutations (nM) (nM)
Sub-nanomolar to low
Exon 20 Insertions D770 _N771insSVD
nanomolar
] Sub-nanomolar to low
A763 V764insFQEA
nanomolar
] Sub-nanomolar to low
V769 _D770insASV
nanomolar
Atypical PACC G719S Low nanomolar
L861Q Low nanomolar
Classical dell9 Low nanomolar
L858R Low nanomolar
_ High nanomolar (less
Wild-Type WT

potent)

Data compiled from preclinical poster presentations. Specific EC50 values vary by individual
mutation within a class.[1][2]

Table 2: In Vivo Efficacy of ORIC-114 in Xenograft
Models
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Tumor
Cancer EGFR ORIC-114 Growth
Model Type . o Notes
Type Mutation Dose Inhibition
(%)
Superior
efficacy
Subcutaneou Exon 20 2-4 mg/kg, compared to
NSCLC ) >90%
s PDX Insertion PO, QD other EGFR
inhibitors.[2]
[8]
Demonstrate
S potent
Complex 100% o
Subcutaneou _ N _ activity
NSCLC Atypical Not specified regressions )
s CDX against
Mutant (all CR)
complex
mutations.[9]
Superior
efficacy
o compared to
] dell9 (PC9- 2.5 mg/kg, Significant o
Intracranial NSCLC ] mobocertinib
luc) PO, QD regressions
and
osimertinib.

[1]

PDX: Patient-Derived Xenograft; CDX: Cell Line-Derived Xenograft; PO: Per os (by mouth);
QD: Quague die (once a day); CR: Complete Response.

Experimental Protocols
In Vitro Cell Viability Assay

¢ Objective: To determine the half-maximal effective concentration (EC50) of ORIC-114 in
inhibiting the proliferation of cancer cells with various EGFR mutations.

e Cell Lines: BaF3 murine pro-B cells engineered to express various human EGFR mutations
(e.g., exon 20 insertions, atypical mutations, classical mutations, and wild-type).[1][2]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://oricpharma.com/wp-content/uploads/2021/04/ORIC-114-AACR2021-Abstract1466-v2-FINAL.pdf
https://oricpharma.com/wp-content/uploads/2022/04/AACR_poster_April2022ORIC_114.pdf
https://investors.oricpharma.com/news-releases/news-release-details/oricr-pharmaceuticals-presents-data-further-supporting-potential/
https://oricpharma.com/wp-content/uploads/2024/10/2024-ORIC-114-ENA-poster-vf.pdf
https://oricpharma.com/wp-content/uploads/2024/10/2024-ORIC-114-ENA-poster-vf.pdf
https://oricpharma.com/wp-content/uploads/2021/04/ORIC-114-AACR2021-Abstract1466-v2-FINAL.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Methodology:
o Cells are seeded in 96-well or 384-well plates.

o A serial dilution of ORIC-114 (and comparator compounds) is prepared and added to the
cells. A vehicle control (e.g., DMSO) is also included.

o Plates are incubated for 72 hours.[1][2]

o Cell viability is assessed using a luminescent-based assay, such as CellTiter-Glo®
(Promega), which measures ATP levels as an indicator of metabolically active cells.[1][2]

o Luminescence is read using a plate reader.

o Data are normalized to the vehicle control, and EC50 values are calculated using a non-
linear regression analysis.

EGFR Phosphorylation Assay

o Objective: To measure the direct inhibitory effect of ORIC-114 on EGFR
autophosphorylation.

e Cell Lines: BaF3 cells expressing specific EGFR exon 20 mutations.[2]

e Methodology:
o Cells are treated with varying concentrations of ORIC-114 for 1 hour.[2]
o Following treatment, cells are lysed to extract proteins.

o The levels of phosphorylated EGFR (pEGFR) in the cell lysates are quantified using a
Meso Scale Discovery (MSD) ELISA.[2]

o Data are analyzed to determine the concentration of ORIC-114 required to inhibit EGFR
phosphorylation.

In Vivo Xenograft Studies

o Objective: To evaluate the anti-tumor efficacy of ORIC-114 in a living organism.
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e Animal Models: Immunocompromised mice (e.g., nude or NSG mice).
e Tumor Implantation:

o Subcutaneous Models: Patient-derived xenograft (PDX) fragments or cancer cell lines are
implanted subcutaneously into the flanks of the mice.[2][8]

o Intracranial Models: Luciferase-tagged cancer cells (e.g., PC9-luc) are stereotactically
injected into the brains of the mice.[1][8]

e Treatment Protocol:

o Once tumors reach a palpable size, mice are randomized into treatment and control
groups.

o ORIC-114 is administered orally (PO) once daily (QD) at specified doses (e.g., 2-4 mg/kg).
[2][8] A vehicle control is administered to the control group.

o Tumor volume is measured regularly using calipers for subcutaneous models.[2]

o For intracranial models, tumor burden is monitored by measuring bioluminescence using
an in vivo imaging system.[1][8]

o Animal body weight and general health are monitored throughout the study.

o At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g.,
measuring pEGFR levels).

Kinome Selectivity Profiling

o Objective: To assess the selectivity of ORIC-114 against a broad panel of human kinases to
identify potential off-target effects.

o Methodology:

o The KINOMEscan™ platform is utilized, which employs a competition binding assay.[2]
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o ORIC-114 is tested at a specific concentration (e.g., 1 uM) against a large panel of
kinases (e.g., 468 kinases).[2]

o The results indicate the percentage of binding of each kinase to an immobilized ligand in
the presence of ORIC-114. A low percentage of binding suggests strong inhibition by the
compound.

o The data are often visualized on a kinome tree to provide a global view of selectivity.[2]

Conclusion

EGFR-IN-7 (ORIC-114) has demonstrated significant potential as a therapeutic agent for solid
tumors driven by EGFR and HER2 mutations, particularly the challenging exon 20 insertion
mutations. Its high potency, selectivity, and brain-penetrant properties observed in preclinical
studies are promising.[10] The ongoing clinical evaluation will be crucial in determining its
safety and efficacy profile in patients, with the potential to address a significant unmet medical
need in this population, including those with CNS metastases.[9][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573182#egfr-in-7-potential-as-a-therapeutic-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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